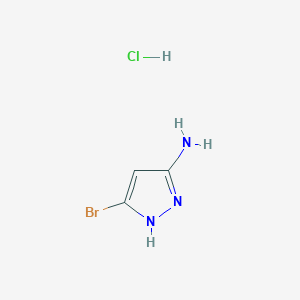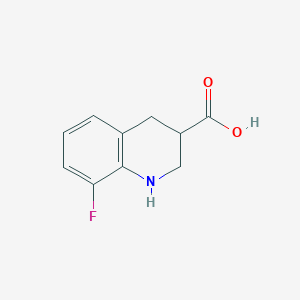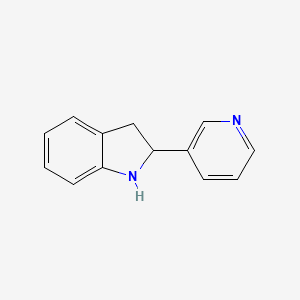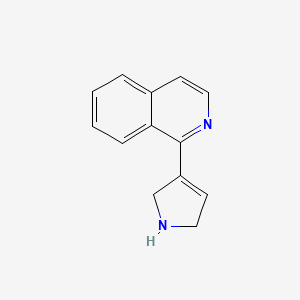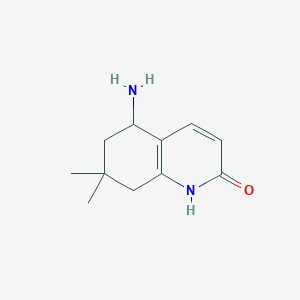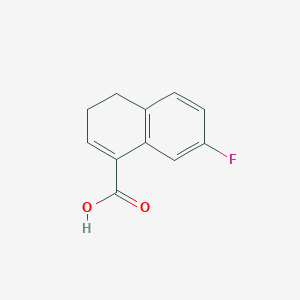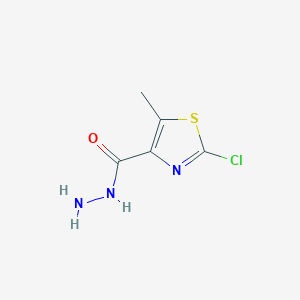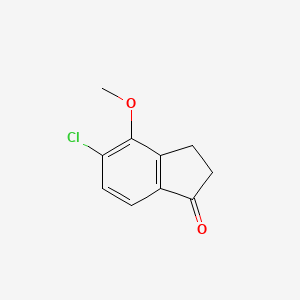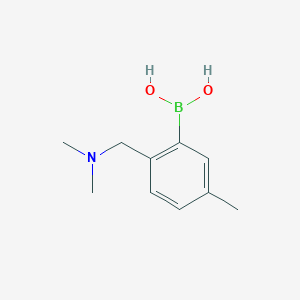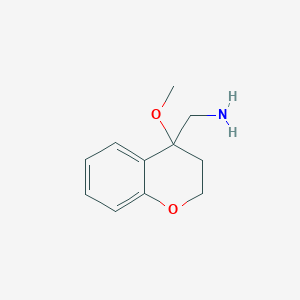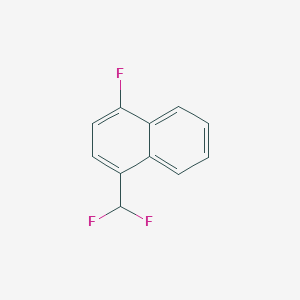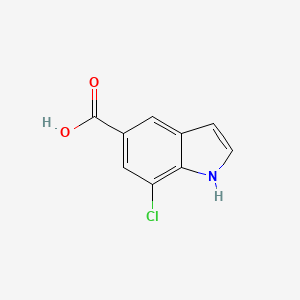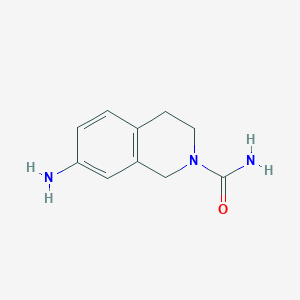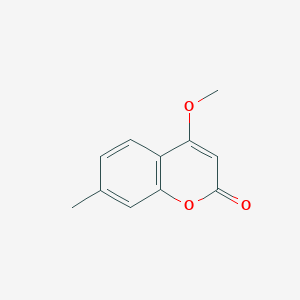
4-Methoxy-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromenone core structure with methoxy and methyl substituents at the 4 and 7 positions, respectively. Coumarins, including this compound, are widely studied for their potential therapeutic properties and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation. This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methoxy reagents under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, is one such method. This approach allows for solvent-free conditions and reduced reaction times, making it an efficient and environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: This compound is used in the study of enzyme interactions and as a marker in biological assays.
Medicine: It exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and inflammation.
Signal Transduction: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
4-Methoxy-7-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Exhibits significant anti-inflammatory and anticancer activities.
7-Amino-4-methylcoumarin: Commonly used as a fluorescent probe in biophysical research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxy-7-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(13-2)6-11(12)14-10(8)5-7/h3-6H,1-2H3 |
InChI Key |
JZWPAAWHMHCTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
